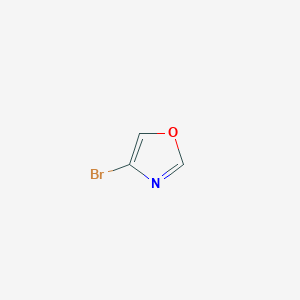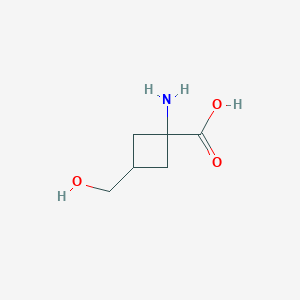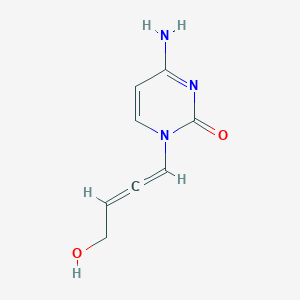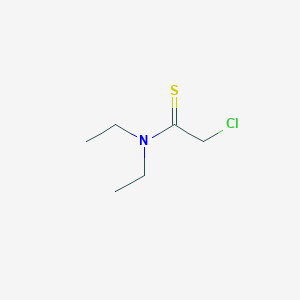![molecular formula C18H18N2O3S B040975 4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid CAS No. 120165-40-4](/img/structure/B40975.png)
4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid, also known as HMB, is a compound that has been gaining a lot of attention in the scientific community due to its potential applications in various fields. HMB is a derivative of the amino acid leucine and has been shown to have a range of biochemical and physiological effects.
Scientific Research Applications
4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid has been extensively studied for its potential applications in various fields. One of the most promising applications of 4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid is in the field of medicine, where it has been shown to have anti-inflammatory and antioxidant properties. 4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Mechanism Of Action
The exact mechanism of action of 4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid is still not fully understood. However, it is believed that 4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid exerts its effects by modulating various signaling pathways in the body. 4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. 4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid has also been shown to activate the mTOR pathway, which is involved in regulating protein synthesis and cell growth.
Biochemical And Physiological Effects
4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid has been shown to have a range of biochemical and physiological effects. 4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid has been shown to increase muscle protein synthesis and decrease muscle protein breakdown, which may lead to an increase in muscle mass and strength. 4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid is also relatively inexpensive compared to other compounds that are used in lab experiments. However, there are also some limitations to using 4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid in lab experiments. 4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid has poor solubility in water, which can make it difficult to work with in certain experiments. 4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on 4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid. One area of research is the development of new synthesis methods that can improve the yield and purity of 4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid. Another area of research is the study of the long-term effects of 4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid on various physiological processes. Additionally, more research is needed to fully understand the mechanism of action of 4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid and how it exerts its effects on the body. Finally, more research is needed to explore the potential applications of 4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid in various fields, including medicine, agriculture, and industry.
Conclusion:
In conclusion, 4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid is a compound that has been gaining a lot of attention in the scientific community due to its potential applications in various fields. 4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid is a derivative of the amino acid leucine and has been shown to have a range of biochemical and physiological effects. 4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid has been extensively studied for its potential applications in medicine, agriculture, and industry. While there are still many unanswered questions about 4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid, it is clear that this compound has the potential to have a significant impact on various fields of research.
Synthesis Methods
4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid is synthesized from leucine via a multi-step process that involves the use of various reagents and solvents. The first step involves the protection of the amino group of leucine with a suitable protecting group. This is followed by the alkylation of the protected leucine with 6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-amine. The protecting group is then removed, and the resulting compound is subjected to further reactions to yield the final product, 4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid.
properties
CAS RN |
120165-40-4 |
|---|---|
Product Name |
4-[[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid |
Molecular Formula |
C18H18N2O3S |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-[[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C18H18N2O3S/c1-9-10(2)15(21)11(3)16-14(9)20-18(24-16)19-8-12-4-6-13(7-5-12)17(22)23/h4-7,21H,8H2,1-3H3,(H,19,20)(H,22,23) |
InChI Key |
DTOIFTWNQOGGHK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)C(=O)O)C)O)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NCC3=CC=C(C=C3)C(=O)O)C)O)C |
synonyms |
Benzoic acid, 4-[[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]methyl]- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-Carboxyethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40892.png)








![Imidazo[1,2-a]pyrazin-8-amine](/img/structure/B40915.png)



